molecular formula C7H15ClSi B095313 2-(Chloromethyl)allyl-trimethylsilane CAS No. 18388-03-9

2-(Chloromethyl)allyl-trimethylsilane

Cat. No.: B095313
CAS No.: 18388-03-9
M. Wt: 162.73 g/mol
InChI Key: CQXWCEVXNRHUSQ-UHFFFAOYSA-N
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Description

2-(Chloromethyl)allyl-trimethylsilane (CATMS) is a silane derivative that has been used in many scientific research applications. It is an organosilicon compound, which is composed of a central carbon atom surrounded by four different groups, two of which are methyl groups and the other two are chlorine and allyl groups. The compound is a colorless and volatile liquid at room temperature and has a boiling point of 91.1°C.

Scientific Research Applications

  • Allyl Rearrangement Reactions : This compound is used in aluminum chloride-catalyzed intramolecular allyl-migration reactions. This process produces (3-butenyl)diorganochlorosilanes and demonstrates the potential of 2-(Chloromethyl)allyl-trimethylsilane in synthesizing complex organosilicon compounds (Jung et al., 2004).

  • Synthesis of Febrifugine Analogs : In the development of antimalarial drugs, this chemical serves as a conjunctive reagent for coupling piperidine and quinazolinone groups, highlighting its role in medicinal chemistry (Maiden et al., 2018).

  • Carbon-to-Carbon Anion Relay Chemistry : It's instrumental in generating substituted allyllithium species, showcasing its utility in advanced organic synthesis techniques (Zheng et al., 2011).

  • General Activation of Organotrimethylsilanes : This compound is used in Me3SiO(-)/Bu4N(+) activated addition reactions, indicating its versatility in synthetic organic chemistry (Das & O’Shea, 2014).

  • Regioselective Reactions : It plays a role in the generation of 1-(Trimethylsilyl)alk-2-enylpotassium species, which are used for regioselective reactions with electrophiles (Schlosser & Franzini, 1998).

  • Infrared Spectroscopy in Chemistry : This chemical has been studied using infrared spectroscopy to understand the β-silyl effect in organosilicon compounds (Chiavarino et al., 2013).

  • Synthesis of Silylated Alkylboronic Acids : It's involved in the hydroboration of allylic and vinylic trimethylsilanes, contributing to the synthesis of functional organoboron compounds (Cytarska et al., 2007).

  • Cobalt-Catalyzed Hydrovinylation Reactions : This compound is used in cobalt-catalyzed 1,4-hydrovinylation reactions, which are crucial for the synthesis of hydroxy-functionalized dienes (Arndt et al., 2010).

  • Electrophilic Substitution in Organosilicon Compounds : It has been used in electrophilic allylation reactions, demonstrating its applicability in synthesizing new organic compounds (Wilczek & Kennedy, 1987).

  • Anodic Oxidation in Organic Synthesis : This chemical is involved in the anodic oxidation of methanes with π-electron substituents, facilitating the synthesis of alkoxylated and carboxylated products (Koizumi et al., 1989).

Mechanism of Action

Target of Action

2-(Chloromethyl)allyl-trimethylsilane, also known as 2-Chloromethyl-3-trimethylsilyl-1-propene, is a versatile reagent used in organic synthesis. Its primary targets are various carbon electrophiles, including acid chlorides, aldehydes, ketones, iminium ions, and enones . These targets play crucial roles in numerous biochemical reactions, serving as the building blocks for more complex molecules.

Mode of Action

The compound interacts with its targets through a process known as alkylation . In this reaction, the chloromethyl group of the compound forms a bond with the carbon atom of the target molecule, introducing an allyl group across it . This interaction results in the formation of new carbon-carbon bonds, enabling the synthesis of a wide range of organic compounds .

Biochemical Pathways

The action of this compound affects several biochemical pathways. One notable pathway is the Hosomi-Sakurai reaction , where the compound serves as an allylating agent. This reaction is a key step in the synthesis of homoallylic alcohols , which are important intermediates in organic synthesis. The compound can also participate in [3+2] cycloaddition reactions , contributing to the formation of five-membered rings .

Pharmacokinetics

Its bioavailability would be influenced by factors such as its lipophilicity, molecular weight, and chemical stability .

Result of Action

The action of this compound at the molecular level results in the formation of new organic compounds with diverse structures and properties . At the cellular level, these compounds can exert various effects depending on their specific structures and the biochemical pathways they influence .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include the temperature and pH of the reaction environment, the presence of other reagents or catalysts, and the solvent used . For instance, the compound is typically stored at 2-8°C to maintain its stability .

Safety and Hazards

2-(Chloromethyl)allyl-trimethylsilane is classified as Eye Irritant 2, Flammable Liquid 3, Skin Irritant 2, and STOT SE 3 . It’s recommended to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes. Use of personal protective equipment, including chemical impermeable gloves and dust mask type N95 (US), is advised .

Future Directions

The compound has been used in the preparation of key intermediates required for the synthesis of hydroxyethylene dipeptide isosteres . It has also been employed in a modular five-step synthetic route to the febrifugines . This suggests potential future applications in the synthesis of complex organic molecules.

Properties

IUPAC Name

2-(chloromethyl)prop-2-enyl-trimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15ClSi/c1-7(5-8)6-9(2,3)4/h1,5-6H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQXWCEVXNRHUSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CC(=C)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80403333
Record name 2-(Chloromethyl)allyl-trimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80403333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18388-03-9
Record name 2-(Chloromethyl)allyl-trimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80403333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Chloromethyl)allyl-trimethylsilane
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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